Tamoxifen

Description

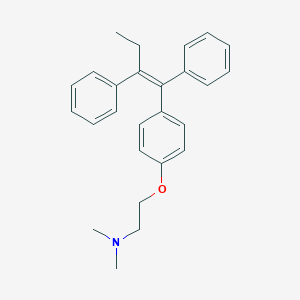

This compound is a tertiary amino compound and a stilbenoid. It has a role as an estrogen receptor antagonist, a bone density conservation agent, an estrogen receptor modulator, an estrogen antagonist, an angiogenesis inhibitor, an EC 2.7.11.13 (protein kinase C) inhibitor, an EC 1.2.3.1 (aldehyde oxidase) inhibitor and an antineoplastic agent. It derives from a hydride of a stilbene.

This compound is a non-steroidal antiestrogen used to treat estrogen receptor positive breast cancers as well as prevent the incidence of breast cancer in high risk populations. This compound is used alone or as an adjuvant in these treatments. This compound may no longer be the preferred treatment for these types of cancers as patients generally have better survival, side effect profiles, and compliance with [anastrozole]. this compound was granted FDA approval on 30 December 1977.

This compound is an Estrogen Agonist/Antagonist. The mechanism of action of this compound is as a Selective Estrogen Receptor Modulator.

This compound is a nonsteroidal antiestrogen that is widely used in the treatment and prevention of breast cancer. Long term this compound therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.

This compound has been reported in Streptomyces nigra, Apis cerana, and Aspergillus sclerotiorum with data available.

This compound is an antineoplastic nonsteroidal selective estrogen receptor modulator (SERM). this compound competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. In addition, this compound up-regulates the production of transforming growth factor B (TGFb), a factor that inhibits tumor cell growth, and down-regulates insulin-like growth factor 1 (IGF-1), a factor that stimulates breast cancer cell growth.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved and 49 investigational indications. This drug has a black box warning from the FDA.

One of the SELECTIVE ESTROGEN RECEPTOR MODULATORS with tissue-specific activities. This compound acts as an anti-estrogen (inhibiting agent) in the mammary tissue, but as an estrogen (stimulating agent) in cholesterol metabolism, bone density, and cell proliferation in the ENDOMETRIUM.

See also: Toremifene (narrower); Clomiphene (related); Raloxifene Hydrochloride (narrower) ... View More ...

Properties

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54965-24-1 (citrate) | |

| Record name | Tamoxifen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034187 | |

| Record name | Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L | |

| Record name | SID56323502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from petroleum ether. | |

CAS No. |

10540-29-1 | |

| Record name | Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tamoxifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tamoxifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/094ZI81Y45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAMOXIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C | |

| Record name | Tamoxifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAMOXIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Tamoxifen in ER+ Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its efficacy lies in its ability to competitively inhibit the binding of estradiol (B170435) to the estrogen receptor, thereby modulating the transcription of estrogen-responsive genes and impeding cancer cell proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action in ER+ breast cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Competitive Inhibition of the Estrogen Receptor

This compound's primary mechanism of action is its competitive antagonism of the estrogen receptor alpha (ERα). In ER+ breast cancer cells, the growth and proliferation are largely driven by the binding of 17β-estradiol (E2) to ERα. This binding event induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes. This, in turn, recruits coactivator proteins and initiates the transcription of genes involved in cell cycle progression and proliferation, such as c-Myc and cyclin D1.

This compound and its active metabolites, 4-hydroxythis compound (B85900) (4-OHT) and endoxifen, possess a high affinity for the ligand-binding domain of ERα, effectively competing with endogenous estradiol.[1] Upon binding, this compound induces a distinct conformational change in ERα that differs from that induced by estradiol. This altered conformation hinders the recruitment of coactivator proteins and instead promotes the binding of corepressor proteins, such as NCoR and SMRT.[2][3] The resulting this compound-ERα-corepressor complex binds to EREs but fails to initiate transcription, leading to a blockade of estrogen-driven gene expression and a subsequent halt in cell proliferation.[2][3]

Binding Affinity of this compound and its Metabolites to ERα

The affinity of this compound and its primary active metabolites for ERα is a critical determinant of its therapeutic efficacy. The dissociation constant (Ki) is a measure of this binding affinity, with lower values indicating a stronger interaction.

| Compound | Ki for ERα (nM) | Relative Binding Affinity (Estradiol = 100%) |

| This compound | ~2.8% of Estradiol's affinity | 2.8% |

| 4-Hydroxythis compound (4-OHT) | 3.3 | ~100% of Estradiol's affinity |

| Endoxifen | 1.7 (Kd) | ~181% of Estradiol's affinity |

Table 1: Binding affinities of this compound and its active metabolites to ERα. Data compiled from multiple sources.[1][4]

In Vitro Efficacy of this compound in ER+ Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values of this compound vary across different ER+ breast cancer cell lines, reflecting their diverse genetic backgrounds and sensitivities to the drug.

| Cell Line | IC50 of this compound/4-OHT (µM) |

| MCF-7 | 4.506 (this compound) |

| MCF-7 | 3.2 (4-OHT) |

| T47D | 4.2 (4-OHT) |

| BT-474 | 5.7 (4-OHT) |

Table 2: IC50 values of this compound and 4-hydroxythis compound in various ER+ breast cancer cell lines. Data compiled from multiple sources.

Modulation of Coregulator Recruitment

The switch between agonistic and antagonistic activity of the this compound-ERα complex is critically dependent on the recruitment of coregulatory proteins.

-

Coactivators: In the presence of estradiol, ERα recruits coactivators like the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-3/AIB1). These proteins possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and transcriptional activation.

-

Corepressors: this compound-bound ERα preferentially recruits corepressors such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[2][3] These corepressors are associated with histone deacetylase (HDAC) activity, resulting in chromatin condensation and transcriptional repression.[2][3]

The balance between coactivator and corepressor expression levels within a tumor cell can significantly influence its response to this compound therapy. Overexpression of coactivators, such as SRC-3, has been linked to this compound resistance.[5]

Impact on Downstream Gene Expression

By inhibiting the transcriptional activity of ERα, this compound leads to the downregulation of key estrogen-responsive genes that are crucial for cell cycle progression and proliferation.

Regulation of c-Myc and Cyclin D1

-

c-Myc: A proto-oncogene that plays a central role in cell growth, proliferation, and apoptosis. Estrogen stimulation leads to the upregulation of c-Myc transcription. This compound treatment in sensitive ER+ breast cancer cells leads to a decrease in c-Myc mRNA and protein levels.[6]

-

Cyclin D1: A key regulatory protein of the G1 phase of the cell cycle. Its expression is induced by estrogen, and it promotes the transition from G1 to S phase. This compound treatment results in the downregulation of cyclin D1 expression, leading to a G1 cell cycle arrest.[6]

Quantitative Changes in Gene Expression

The following table summarizes the typical changes in the expression of key genes in ER+ breast cancer cells following this compound treatment.

| Gene | Function | Effect of this compound |

| c-Myc | Transcription factor, cell proliferation | Downregulation |

| Cyclin D1 | Cell cycle regulation (G1/S transition) | Downregulation |

| pS2 (TFF1) | Trefoil factor, potential role in cell migration | Downregulation |

| Progesterone Receptor (PR) | Nuclear receptor, marker of ER activity | Downregulation |

Table 3: Effect of this compound on the expression of key estrogen-responsive genes.[6]

Signaling Pathways and Crosstalk

The efficacy of this compound can be influenced by crosstalk with other signaling pathways, which can contribute to both its therapeutic effect and the development of resistance.

Canonical this compound Signaling Pathway

Caption: Canonical signaling pathway of this compound in ER+ breast cancer cells.

Crosstalk with Growth Factor Receptor Pathways (e.g., HER2)

In some cases, particularly in the context of this compound resistance, there is significant crosstalk between the ER pathway and growth factor receptor signaling pathways, such as the HER2 (Human Epidermal Growth Factor Receptor 2) pathway. Activation of the HER2 pathway can lead to the phosphorylation and activation of ERα, even in the absence of estrogen, thereby promoting cell proliferation despite this compound treatment.

Caption: Crosstalk between HER2 and ERα signaling pathways in this compound resistance.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound and its metabolites to ERα.

Workflow:

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

Detailed Methodology:

-

Preparation of Cytosol: Homogenize ER+ breast cancer cells (e.g., MCF-7) or uterine tissue in a suitable buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4). Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing ERα.[7]

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) with the cytosol preparation. Add increasing concentrations of the unlabeled competitor (this compound or its metabolites). Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).[8]

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.[7]

-

Quantification: Measure the radioactivity in the supernatant (containing the bound radioligand) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of breast cancer cells.

Workflow:

Caption: Workflow for a Cell Viability (MTT) Assay.

Detailed Methodology:

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) into a 96-well plate at an appropriate density and allow them to adhere overnight.[9][10]

-

Treatment: Treat the cells with a range of concentrations of this compound (or its metabolites) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.[9][10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[9][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.[9][10]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in the mRNA levels of specific genes in response to this compound treatment.

Workflow:

Caption: Workflow for Quantitative Real-Time PCR (qPCR).

Detailed Methodology:

-

Cell Treatment and RNA Extraction: Treat ER+ breast cancer cells with this compound for a specified time. Isolate total RNA from both treated and untreated (control) cells using a suitable RNA extraction kit.[11][12]

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[11][12]

-

qPCR: Perform real-time PCR using the synthesized cDNA as a template. The reaction mixture should contain a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, gene-specific forward and reverse primers for the target genes (e.g., c-Myc, Cyclin D1) and a housekeeping/reference gene (e.g., GAPDH, ACTB) for normalization.[11][12]

-

Data Analysis: Monitor the fluorescence signal in real-time as the PCR progresses. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.[11][12]

Conclusion

This compound's mechanism of action in ER+ breast cancer is a multifaceted process centered on its competitive inhibition of the estrogen receptor. By inducing a conformational change in ERα that favors the recruitment of corepressors, this compound effectively blocks the transcription of estrogen-responsive genes essential for cell proliferation. The interplay with other signaling pathways, however, highlights the complexity of the cellular response and underscores the mechanisms by which resistance can emerge. A thorough understanding of these molecular intricacies, supported by robust experimental data, is crucial for the continued development of effective endocrine therapies for breast cancer.

References

- 1. Endoxifen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell cycle progression stimulated by this compound-bound estrogen receptor-alpha and promoter-specific effects in breast cancer cells deficient in N-CoR and SMRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Aspirin regulation of c-myc and cyclinD1 proteins to overcome this compound resistance in estrogen receptor-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. Quantitative Assessment of PALB2 and BRIP1 Genes Expression in the Breast Cancer Cell Line under the Influence of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptome profiling identified differentially expressed genes and pathways associated with this compound resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tamoxifen Signaling Pathways in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways modulated by Tamoxifen, a selective estrogen receptor modulator (SERM), in the context of cancer research. It details the molecular mechanisms of action, pathways leading to therapeutic resistance, and induced apoptotic cascades. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, structured quantitative data, and visual representations of complex biological processes.

Core Mechanism of Action: Estrogen Receptor Signaling

This compound's primary mechanism of action is the competitive inhibition of the estrogen receptor (ER).[1] In estrogen receptor-positive (ER+) breast cancer, the hormone 17β-estradiol (E2) promotes tumor growth by binding to ERα. This compound, acting as an antagonist in breast tissue, binds to ERα and blocks estradiol (B170435) from activating the receptor, thereby inhibiting the proliferation of breast cancer cells.[1][2] The this compound-ER complex recruits co-repressors to the DNA, which in turn inhibits the transcription of estrogen-dependent genes.[2][3]

However, this compound's activity is tissue-specific. It acts as an estrogen agonist in other tissues such as the endometrium and bone.[1][2] This dual activity is a hallmark of SERMs.[4] The agonistic effects in the endometrium are linked to an increased risk of endometrial cancer.[5]

This compound-Induced Apoptosis

This compound can induce apoptosis in breast cancer cells through various signaling pathways, both ER-dependent and independent.[6] At high concentrations, this compound can induce oxidative stress and activate non-ER pathways to trigger apoptosis.[7]

Key pathways involved in this compound-induced apoptosis include:

-

Mitochondrial Pathway : this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and potentially an increase in pro-apoptotic proteins like Bax.[8] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the subsequent caspase cascade, culminating in apoptosis.[7][9]

-

Death Receptor Pathway : Evidence suggests that this compound can activate initiator caspase-8, a key component of the extrinsic or death receptor-mediated apoptotic pathway.[10]

-

MAPK Pathway Involvement : The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways have been implicated in this compound-induced apoptotic signaling.[6]

-

p53 Pathway : this compound has been shown to induce apoptosis by upregulating genes in the Tp53 signaling pathway.[11] However, some studies suggest that this compound-induced apoptosis can occur without altering p53 protein levels.[8]

Signaling Pathways in this compound Resistance

A significant clinical challenge is the development of resistance to this compound.[12] This can occur through various mechanisms, often involving the crosstalk between ER signaling and other growth factor receptor pathways.[13]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade in cell proliferation and survival.[14] Overactivation of the MAPK pathway is a known driver of this compound resistance.[15]

-

Crosstalk with ER : Growth factor receptors, such as EGFR and HER2, can activate the MAPK/ERK pathway.[16] Activated ERK1/2 can then phosphorylate ERα, leading to its ligand-independent activation and subsequent cell proliferation, even in the presence of this compound.[14][15]

-

SPRED2 Downregulation : SPRED2 is an inhibitor of the MAPK pathway. Its downregulation in breast cancer can lead to hyperactivation of ERK1/ERK2, enhancing ERα transcriptional activity and diminishing the efficacy of this compound.[14]

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently implicated in this compound resistance.[17]

-

Activation and ER Crosstalk : Growth factor receptors like HER2 and IGF1R can activate the PI3K/AKT/mTOR pathway.[17] Activated AKT can phosphorylate and activate ERα independently of estrogen, contributing to resistance.[16]

-

Compensatory Activation : Inhibition of mTOR with drugs like everolimus (B549166) can lead to a compensatory activation of AKT, which may limit the therapeutic efficacy.[18] Dual inhibition of PI3K and mTOR has been shown to mitigate this feedback loop and improve this compound response.[18][19]

-

Uterine Cancer Risk : this compound's agonistic activity in the uterus has been linked to the activation of the PI3K-AKT pathway, potentially increasing the risk of uterine cancer.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Incubation Time | Reference |

| MCF-7 | 4.506 (µg/mL) | 24 h | [9] |

| MCF-7 | 10.045 | Not Specified | [21] |

| MCF-7 | 17.26 | Not Specified | [22] |

| MCF-7 | 19.35 (4-OHT) | 24 h | [23] |

| MCF-7 | 21.42 (4-OHT) | 48 h | [23] |

| MCF-7 | 21.42 (4-OHT) | 72 h | [23] |

| MCF-7 | 43.3 | 72 h | [24] |

| BT-474 | 16.65 | Not Specified | [22] |

| MDA-MB-231 | 2230 | Not Specified | [21] |

| MDA-MB-231 | 26.3 | 72 h | [24] |

| HCC 1937 | 4579 | Not Specified | [21] |

4-OHT: 4-hydroxythis compound, an active metabolite of this compound.

Table 2: Clinical Trial Data on this compound Efficacy

| Trial/Study | Duration of Treatment | Key Findings | Reference |

| Pooled analysis of 20 trials | ~5 years | Reduced risk of recurrence in ER+ breast cancer for 15 years. One-third reduction in the risk of dying from breast cancer. | [25] |

| IBIS-I | 5 years | ~30% reduction in breast cancer development, with the effect lasting for at least 20 years. | |

| STAR Trial | 5 years | No significant difference in the incidence of invasive breast cancer between this compound and Raloxifene. Fewer noninvasive breast cancers with this compound. | [26] |

| ATLAS | 10 years vs. 5 years | 10 years of this compound reduces the risk of recurrence and death more than 5 years. | [27] |

| TAM-01 | 3 years (low-dose) | 52% reduction in recurrence of invasive breast cancer or DCIS at 5 years. Benefit sustained at 10 years. | [28] |

Experimental Protocols

This section provides an overview of common experimental protocols used to study the effects of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol Outline:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9][29]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[30]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[30]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.[30]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined from the dose-response curve.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to assess the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with antibodies specific to the target protein. The bound antibodies are then detected, typically via chemiluminescence or fluorescence.

Protocol Outline:

-

Cell Lysis: Treat cells with this compound and then lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., p-Akt, total Akt, ERα).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

-

Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., light).

-

Imaging and Analysis: Capture the signal using an imaging system and analyze the band intensities to quantify protein levels.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of specific proteins within tissue sections. This is valuable for studying the effects of this compound in tumor xenografts or patient samples.

Principle: Similar to Western blotting, IHC uses antibodies to detect specific proteins. However, the detection occurs in situ within the context of the tissue architecture.

Protocol Outline:

-

Tissue Preparation: Fix, embed (e.g., in paraffin), and section the tissue.

-

Antigen Retrieval: Treat the tissue sections to unmask the antigenic sites.

-

Blocking: Block non-specific antibody binding.

-

Primary Antibody Incubation: Apply a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Apply a labeled secondary antibody.

-

Detection: Use a detection system (e.g., DAB chromogen) to visualize the antibody binding.

-

Counterstaining: Stain the cell nuclei (e.g., with hematoxylin) to provide anatomical context.

-

Microscopy and Analysis: Visualize and analyze the stained tissue sections under a microscope.

Conclusion

This compound remains a cornerstone in the treatment of ER-positive breast cancer. Its multifaceted mechanism of action, primarily through the modulation of ER signaling, has significantly improved patient outcomes. However, the development of resistance, often driven by the hyperactivation of alternative growth factor signaling pathways such as MAPK/ERK and PI3K/AKT/mTOR, presents a major clinical hurdle. A thorough understanding of these intricate signaling networks and their crosstalk is paramount for the development of novel therapeutic strategies to overcome this compound resistance and to personalize cancer therapy. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge in this critical area of cancer research.

References

- 1. swolverine.com [swolverine.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Estrogen receptor-mediated effects of this compound on human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oaepublish.com [oaepublish.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | this compound-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]

- 12. erc.bioscientifica.com [erc.bioscientifica.com]

- 13. This compound Resistance: Emerging Molecular Targets [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Pathways to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Progress in the Understanding of the Mechanism of this compound Resistance in Breast Cancer [frontiersin.org]

- 18. Dual inhibition of PI3K and mTOR mitigates compensatory AKT activation and improves this compound response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. targetedonc.com [targetedonc.com]

- 21. researchgate.net [researchgate.net]

- 22. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The this compound and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]

- 23. researchgate.net [researchgate.net]

- 24. Investigation of the Antitumor Effects of this compound and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Long-Term Data from 20 Trials Confirm this compound's Long-Lasting Benefit - NCI [cancer.gov]

- 26. The NSABP Study of this compound and Raloxifene (STAR) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 27. komen.org [komen.org]

- 28. Randomized Placebo Controlled Trial of Low-Dose this compound to Prevent Recurrence in Breast Noninvasive Neoplasia: A 10-Year Follow-Up of TAM-01 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. This compound-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Tamoxifen: A Comprehensive Technical Guide to a Cornerstone SERM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a nonsteroidal triphenylethylene (B188826) derivative, stands as a pioneering selective estrogen receptor modulator (SERM) that has revolutionized the treatment of estrogen receptor-positive (ER-positive) breast cancer.[1][2] Its clinical significance also extends to breast cancer prevention in high-risk individuals.[3][4] This technical guide provides an in-depth exploration of this compound's core mechanisms, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties

This compound is the trans-isomer of a triphenylethylene derivative.[5] The Z-isomer is the pharmacologically active form.[6]

| Property | Value |

| Chemical Formula | C26H29NO |

| Molecular Weight | 371.52 g/mol |

| CAS Number | 10540-29-1 |

| IUPAC Name | (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine |

Mechanism of Action: A Tale of Tissue-Specific Duality

This compound's defining characteristic as a SERM is its ability to exert tissue-dependent estrogen agonist or antagonist effects.[1][7] This duality is fundamental to its therapeutic window, offering anti-estrogenic effects in breast tissue while displaying estrogenic actions in other tissues like bone and the endometrium.[1][3][8]

Estrogen Receptor Binding and Modulation

This compound and its active metabolites competitively inhibit the binding of estradiol (B170435) to the estrogen receptors, ERα and ERβ.[9][10] This competition is the primary mechanism of its anti-proliferative effect in ER-positive breast cancer cells.[11] Upon binding, the this compound-ER complex undergoes a conformational change that is distinct from that induced by estrogen. This altered conformation dictates the recruitment of either co-repressor or co-activator proteins to the receptor complex, thereby modulating the transcription of estrogen-responsive genes.[11][12]

-

In Breast Tissue (Antagonist): In breast cancer cells, the this compound-ER complex preferentially recruits co-repressors (e.g., NCoR, SMRT), which leads to the inhibition of estrogen-dependent gene expression and a subsequent block in the G1 phase of the cell cycle, thereby slowing cell proliferation.[11][13]

-

In Uterine and Bone Tissue (Agonist): In contrast, in endometrial and bone cells, the this compound-ER complex can recruit co-activators (e.g., SRC-1), leading to the transcription of estrogen-responsive genes.[13] This explains the increased risk of endometrial proliferation and the beneficial effect on bone mineral density.[13][14]

Signaling Pathways

The downstream effects of this compound are mediated through complex signaling pathways. The balance between co-activator and co-repressor recruitment is a critical determinant of the tissue-specific response.

Pharmacokinetics and Metabolism

This compound is administered orally and is well absorbed.[15] It undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes, into several metabolites.

Key Metabolites

-

N-desmethylthis compound: The major metabolite found in plasma.[16]

-

4-hydroxythis compound (4-OHT): A highly active metabolite with a much greater affinity for the estrogen receptor than this compound itself.[17]

-

Endoxifen (4-hydroxy-N-desmethylthis compound): Another highly potent metabolite, considered to be a key contributor to this compound's clinical activity.[17][18]

Pharmacokinetic Parameters

| Parameter | This compound | N-desmethylthis compound | Endoxifen |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours[1][16] | - | 4.5 - 6 hours[19] |

| Elimination Half-life (t1/2) | 5 - 7 days[15][16] | ~14 days[15][16] | 52.1 - 58.1 hours[19] |

| Protein Binding | Highly protein bound[15] | - | - |

| Excretion | Primarily in feces[16] | - | - |

Binding Affinities

The binding affinity of this compound and its metabolites for the estrogen receptors is crucial for their pharmacological activity.

| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Estradiol |

| This compound | ERγ | 870 nM[20][21] | - |

| 4-hydroxythis compound | ERγ | 75 nM[20][21] | - |

| Endoxifen | ERα/β | - | ~100-fold higher than this compound[17] |

Note: Specific Ki values for ERα and ERβ are variable in the literature and depend on the assay conditions.

Clinical Efficacy and Outcomes

This compound has demonstrated significant efficacy in the treatment and prevention of ER-positive breast cancer.

| Clinical Outcome | Quantitative Data |

| Reduction in Breast Cancer Recurrence (5 years of treatment) | Adjuvant treatment is associated with a 30% reduction in the odds of recurrence.[22] A separate study showed a 52% reduction in the cumulative risk of disease.[13] |

| Reduction in Breast Cancer Recurrence (10 vs. 5 years of treatment) | 25% lower recurrence rate in the second decade after diagnosis for those taking this compound for 10 years.[8] |

| Reduction in Breast Cancer Mortality (10 vs. 5 years of treatment) | 29% lower mortality rate in the second decade after diagnosis for those taking this compound for 10 years.[8] |

| Effect on Bone Mineral Density (Postmenopausal Women) | Mean annual increase of 1.17% in the spine and 1.71% in the hip.[14] Another study showed a 0.61% increase per year in the lumbar spine.[23] |

| Effect on Bone Mineral Density (Premenopausal Women) | Mean annual loss of 1.44% in the lumbar spine.[14] |

| Risk of Endometrial Cancer | Relative risk of 1.5 to 6.9, increasing with duration of use.[9][24] The average annual hazard rate is 1.2 per 1000 patient-years.[2] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to radiolabeled estradiol.

Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[7] The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[7]

-

Incubation: The cytosol is incubated with a fixed concentration of radiolabeled estradiol (e.g., [3H]-E2) and a range of concentrations of the competitor compound (this compound).[7]

-

Separation: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) chromatography.[7]

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: A competitive binding curve is generated by plotting the percentage of total [3H]-E2 binding against the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the maximum [3H]-E2 binding) is then determined.[7]

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Methodology:

-

Cell Culture: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα) is stably transfected with a reporter gene construct containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).[6][25]

-

Treatment: The cells are treated with varying concentrations of the test compound (this compound) in the presence or absence of estradiol.

-

Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The results are expressed as the fold induction of reporter gene activity relative to a vehicle control. For antagonists, the percentage inhibition of estradiol-induced activity is calculated.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo association of the estrogen receptor with specific DNA sequences (EREs) in the genome.

Methodology:

-

Cross-linking: Cells (e.g., MCF-7) are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.[26]

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.[26]

-

Immunoprecipitation: An antibody specific to the estrogen receptor is used to immunoprecipitate the ER-DNA complexes.[26]

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.[26]

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of specific ERE-containing promoter regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[26][27]

Mechanisms of this compound Resistance

Despite its efficacy, a significant challenge in the clinical use of this compound is the development of resistance.

-

Altered ER Signaling: This can include the loss or mutation of ERα, altered expression of co-regulators, or ligand-independent activation of the ER through crosstalk with growth factor signaling pathways (e.g., HER2, EGFR).[18][28]

-

Changes in this compound Metabolism: Alterations in the activity of CYP2D6, the enzyme primarily responsible for converting this compound to its active metabolite endoxifen, can affect therapeutic efficacy.

-

Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce intracellular concentrations of this compound.[28]

Conclusion

This compound remains a critical therapeutic agent in the management of ER-positive breast cancer. Its unique profile as a SERM, with tissue-specific agonist and antagonist activities, underscores the complexity of estrogen receptor signaling. A thorough understanding of its mechanism of action, pharmacokinetics, and the molecular basis of its tissue-specific effects is essential for optimizing its clinical use and for the development of next-generation SERMs with improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important class of drugs.

References

- 1. scispace.com [scispace.com]

- 2. obgproject.com [obgproject.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. The effect of the antiestrogen this compound on bone mineral density in normal late postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Taking this compound for longer reduces the risk of breast cancer | BCAC Breast Cancer Aotearoa Coalition [breastcancer.org.nz]

- 9. Risk and prognosis of endometrial cancer after this compound for breast cancer. Comprehensive Cancer Centres' ALERT Group. Assessment of Liver and Endometrial cancer Risk following this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

- 11. Studies on the metabolism and pharmacokinetics of this compound in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxythis compound binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

- 14. Effect of this compound on bone mineral density measured by dual-energy x-ray absorptiometry in healthy premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medicine.com [medicine.com]

- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Population Pharmacokinetics of Z-Endoxifen in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Endoxifen - Wikipedia [en.wikipedia.org]

- 20. pnas.org [pnas.org]

- 21. 4-Hydroxythis compound binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Effects of this compound on bone mineral density in postmenopausal women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Does this compound Increase Your Risk of Uterine Cancer? [healthline.com]

- 25. academic.oup.com [academic.oup.com]

- 26. illumina.com [illumina.com]

- 27. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Odyssey of Tamoxifen: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer, exhibits a complex in vivo journey governed by its unique pharmacokinetic and metabolic profile. As a selective estrogen receptor modulator (SERM), its therapeutic efficacy is intrinsically linked to its biotransformation into active metabolites.[1][2][3] This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of this compound in vivo, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the critical processes of absorption, distribution, metabolism, and excretion, present quantitative data in a structured format, detail key experimental protocols, and visualize complex pathways to facilitate a deeper understanding of this pivotal drug.

I. Pharmacokinetics of this compound

The clinical pharmacology of this compound is characterized by extensive metabolism following oral administration.[4][5] Its journey through the body involves several key phases:

A. Absorption: Following oral administration, this compound is well-absorbed, with peak plasma concentrations typically achieved within 4 to 7 hours.[5][6] The absorption process can exhibit significant inter-individual variability, which is thought to be influenced by differences in gastrointestinal tract absorption and first-pass metabolism in the liver.[4]

B. Distribution: this compound is highly bound to plasma proteins, primarily albumin (over 99%), leading to its wide distribution throughout the body.[4][5] It accumulates in various tissues, with notable concentrations found in the liver, lungs, and reproductive tissues. The primary metabolite, N-desmethylthis compound, is the main form found in plasma.[5] The pharmacokinetics of this compound are generally described as biphasic, with a distribution phase of 7–14 hours and a long elimination half-life of approximately 5 to 7 days.[4][6]

C. Metabolism: The biotransformation of this compound is extensive and predominantly occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[1][3][7] this compound itself is considered a prodrug, and its therapeutic effects are largely attributed to its more potent metabolites.[2][3][8] The two primary metabolic pathways are N-demethylation and 4-hydroxylation.[1][3]

-

N-demethylation: This is the major metabolic route, accounting for approximately 92% of this compound's metabolism.[1][3] It is primarily catalyzed by CYP3A4 and CYP3A5, leading to the formation of N-desmethylthis compound.[1][2][3]

-

4-hydroxylation: This pathway, contributing to about 7% of metabolism, is crucial as it produces 4-hydroxythis compound, a metabolite with 30- to 100-fold greater antiestrogenic potency than the parent drug.[1][9] This conversion is mainly carried out by CYP2D6, with contributions from CYP2B6, CYP2C9, and CYP2C19.[1][9]

These primary metabolites are further metabolized to the highly active secondary metabolite, endoxifen (B1662132) (4-hydroxy-N-desmethylthis compound).[1][8] Endoxifen is considered a key mediator of this compound's efficacy due to its high affinity for the estrogen receptor and its relatively high plasma concentrations compared to 4-hydroxythis compound.[2][8] The formation of endoxifen is dependent on both the N-demethylation and 4-hydroxylation pathways, with CYP2D6 playing a critical role in the conversion of N-desmethylthis compound to endoxifen.[1][2]

Another metabolic pathway involves the formation of this compound-N-oxide (TNO) by flavin-containing monooxygenases (FMOs), which can be subsequently reduced back to this compound.[1][3]

D. Excretion: this compound and its metabolites are primarily eliminated from the body through biliary excretion into the feces in the form of polar conjugates.[4][5] Glucuronidation is the major conjugation pathway, with approximately 75% of the administered dose being excreted as glucuronides.[1][3] Various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A8, UGT1A10, UGT2B7, and UGT2B15, are involved in this process.[10][11] Less than 30% of the drug is excreted unchanged or as unconjugated metabolites.[5] Sulfation, mediated by enzymes like SULT1A1, also contributes to the inactivation and excretion of this compound metabolites.[10]

II. Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters and plasma concentrations of this compound and its principal metabolites from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours | [5] |

| Elimination Half-life (t½) | 5 - 7 days | [6] |

| Apparent Volume of Distribution (Vd) | 50 - 60 L/kg | [6] |

| Peak Plasma Concentration (Cmax) after 20 mg oral dose | ~40 ng/mL | [6] |

Table 2: Steady-State Plasma Concentrations of this compound and its Metabolites in Breast Cancer Patients (20 mg/day)

| Compound | Mean Concentration (ng/mL) | Range (ng/mL) | Reference |

| This compound | 129 | - | [12] |

| N-desmethylthis compound | 230 | - | [13] |

| Endoxifen | 12.9 - 25.0 | 12.5 - 42.7 | [12][13] |

| 4-hydroxythis compound | 1.9 - 8.53 | 2.60 - 13.4 | [12][13] |

Table 3: Pharmacokinetic Parameters of this compound and its Metabolites in Rats and Mice (200 mg/kg oral dose)

| Species | Compound | AUC (µg·hr/mL) | t½ (hr) | Reference |

| Rat | This compound | 57.5 | 10.3 | [14] |

| N-desmethylthis compound | 111 | 12.1 | [14] | |

| 4-hydroxythis compound | 8.9 | 17.2 | [14] | |

| Mouse | This compound | 15.9 | 11.9 | [14] |

| N-desmethylthis compound | 26.3 | 9.6 | [14] | |

| 4-hydroxythis compound | 13.9 | 6 | [14] |

III. Experimental Protocols for In Vivo Studies

Detailed below are generalized methodologies for conducting in vivo pharmacokinetic and metabolism studies of this compound.

A. Animal Studies

-

Animal Models: Female mice or rats are commonly used.[14][15][16] The choice of strain may depend on the specific research question.

-

Drug Administration: this compound is typically administered orally via gavage or intraperitoneal injection.[17][18] Doses can range widely depending on the study's objectives.[15]

-

Sample Collection: Blood samples are collected at various time points post-administration via methods such as tail vein or cardiac puncture.[16] Tissues of interest (e.g., liver, uterus, brain) are harvested at the end of the study.[14][16] Plasma is separated from blood by centrifugation. All samples are typically stored at -80°C until analysis.[16][19]

-

Sample Preparation: A protein precipitation step is commonly employed to extract this compound and its metabolites from plasma or tissue homogenates.[19] This is often followed by solid-phase extraction for further purification.

-

Analytical Method: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection, or more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used for the simultaneous quantification of this compound and its metabolites.[7][19][20][21]

B. Human Studies

-

Study Population: Studies are typically conducted in healthy volunteers or breast cancer patients receiving this compound therapy.[6][13]

-

Drug Administration: Patients are usually on a standard daily oral dose of 20 mg this compound.[13]

-

Sample Collection: Blood samples are collected at predetermined time points, often at steady-state, before the next dose.[19] Plasma is prepared and stored as described for animal studies.

-

Sample Preparation and Analysis: The procedures for sample preparation and analysis are similar to those used in animal studies, with LC-MS/MS being the preferred method for its high sensitivity and specificity.[19][21]

-

Genotyping: For pharmacogenetic studies, DNA is extracted from whole blood to genotype for polymorphisms in key metabolizing enzymes like CYP2D6.[13]

IV. Visualizing this compound's Metabolic Journey and Experimental Processes

A. Metabolic Pathway of this compound

Caption: Metabolic pathways of this compound in vivo.

B. Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

V. Conclusion

The in vivo pharmacokinetics and metabolism of this compound are complex processes that are fundamental to its therapeutic action. A thorough understanding of its absorption, distribution, extensive metabolic activation by CYP enzymes, and subsequent excretion is critical for optimizing its clinical use and for the development of novel SERMs. The significant inter-individual variability in this compound metabolism, largely driven by genetic polymorphisms in enzymes like CYP2D6, underscores the importance of personalized medicine approaches. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate in vivo behavior of this compound and to explore strategies for improving its efficacy and safety profile in the treatment of breast cancer.

References

- 1. ClinPGx [clinpgx.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Bioanalytical methods for determination of this compound and its phase I metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

- 9. New insights into the metabolism of this compound and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and transport of this compound in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. An Antiestrogenic Activity Score for this compound and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Variations in plasma concentrations of this compound metabolites and the effects of genetic polymorphisms on this compound metabolism in Korean patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. Persistent Metabolic Effects of this compound: Considerations for an Experimental Tool and Clinical Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Persistent Metabolic Effects of this compound: Considerations for an Experimental Tool and Clinical Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New UPLC–MS/MS assay for the determination of this compound and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on Tamoxifen's Role in Inducing Apoptosis in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades.[1][2] Its primary therapeutic action is attributed to its role as an ER antagonist, where it competitively binds to the estrogen receptor, thereby inhibiting the proliferative signals mediated by estrogen.[3] However, the clinical efficacy of this compound is not solely due to cytostatic effects; it is also a potent inducer of apoptosis, or programmed cell death.[4][5] Emerging research has illuminated a complex network of signaling pathways through which this compound triggers apoptosis, extending beyond its ER-dependent functions to include a variety of ER-independent mechanisms.[1][4]

This guide provides a detailed examination of the molecular mechanisms underpinning this compound-induced apoptosis in cancer cell lines. It covers the primary signaling cascades, presents quantitative data from key studies, details common experimental protocols for apoptosis assessment, and uses visualizations to clarify complex pathways and workflows.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound's ability to induce apoptosis is multifaceted, involving both the well-established estrogen receptor (ER)-dependent pathway and several ER-independent pathways. The specific mechanism can depend on the concentration of this compound, the cell type, and the ER status of the cancer cells.[2][6]

ER-Dependent Apoptotic Pathways

In ER-positive cancer cells, such as the MCF-7 breast cancer line, this compound's primary mechanism involves the direct antagonism of the estrogen receptor. By blocking estrogen's proliferative and anti-apoptotic signals, this compound shifts the cellular balance towards cell death.

A key target in this pathway is the Bcl-2 family of proteins , which are central regulators of the intrinsic (mitochondrial) apoptotic pathway.[7]

-

Downregulation of Bcl-2: Estrogen signaling typically promotes the expression of the anti-apoptotic protein Bcl-2. This compound treatment has been shown to cause a time- and concentration-dependent downregulation of Bcl-2 at both the mRNA and protein levels in MCF-7 cells.[5] This reduction in Bcl-2 disrupts mitochondrial outer membrane integrity.

-

Modulation of Bax: While some studies show this compound upregulates the pro-apoptotic protein Bax, others report no significant change.[2][6] The crucial factor is the Bax/Bcl-2 ratio . An increase in this ratio, caused by the decrease in Bcl-2, promotes the permeabilization of the mitochondrial membrane.

This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2][8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[8][9]

ER-Independent Apoptotic Pathways

This compound also induces apoptosis in ER-negative cell lines and can trigger cell death through mechanisms that do not rely on ER antagonism.[4][6] These pathways often involve the induction of cellular stress.

-

Oxidative Stress and Reactive Oxygen Species (ROS): High concentrations of this compound can induce the production of ROS.[2][10] This oxidative stress leads to mitochondrial damage, lipid peroxidation, and activation of stress-related signaling kinases.[10]

-

MAPK Signaling (JNK and p38): The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated by cellular stress.[4] Activation of JNK and p38 can phosphorylate and regulate members of the Bcl-2 family, promoting apoptosis.[1][8]

-

Ceramide Generation: this compound has been shown to stimulate the generation of ceramide, a lipid second messenger.[4] Ceramide can activate stress-activated protein kinases and promote apoptosis.

-

Inhibition of Protein Kinase C (PKC): this compound is a known inhibitor of PKC.[2][4] Inhibition of PKC can disrupt cell survival signals and contribute to the induction of apoptosis.

-

CIP2A/PP2A/Akt Pathway: In some ER-negative breast cancer cells, this compound has been shown to downregulate the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A).[11] This leads to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the pro-survival kinase Akt, thereby promoting apoptosis.[11]

Quantitative Analysis of this compound-Induced Apoptosis

The apoptotic effect of this compound is dose-dependent and varies across different cancer cell lines. The following tables summarize quantitative data from representative studies.

| Cell Line | ER Status | This compound Conc. | Duration (hours) | % Apoptosis (vs. Control) | Key Findings | Reference |

| MCF-7 | Positive | 1 µM | 24 | Significant Increase | Responded to low concentrations of this compound. | [6][12] |

| 5 µg/mL (~8.9 µM) | 72 | ~35% | Apoptosis induction was significantly higher than in ER-negative cells. | [13] | ||

| MDA-MB-231 | Negative | 5 µg/mL (~8.9 µM) | 72 | ~20% | Required higher concentrations for significant apoptosis. | [13] |

| MDA-MB-468 | Negative | 20 µM | 24 | Significant Increase | Responded mainly at higher doses, correlated with caspase-3 activity. | [6][12] |

| T47D | Positive | Long-term | N/A | Resistance Acquired | Resistant cells showed decreased pro-apoptotic (Bax, Casp3) and increased anti-apoptotic (Bcl2) gene expression. | [14] |

Note: Direct comparison of percentages between studies can be challenging due to different detection methods (e.g., Annexin V vs. mitochondrial membrane potential assays).

Experimental Protocols for Apoptosis Detection

Assessing apoptosis is crucial for evaluating the efficacy of compounds like this compound. Below are detailed methodologies for key experiments.

Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This is the most common method for quantifying apoptosis via flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17]

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, MDA-MB-231) at a suitable density. Treat with various concentrations of this compound and an untreated control for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant. For suspension cells, collect directly. Centrifuge at 300 x g for 5 minutes.[16]

-

Washing: Wash cells once with cold 1X PBS. Centrifuge and carefully discard the supernatant.[17]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17][18]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[17]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][18]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. To study this compound's effect, researchers typically probe for key proteins in the apoptotic cascade, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

Methodology:

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Conclusion